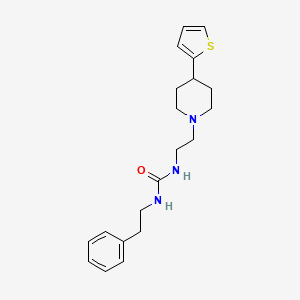

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-phenylethyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c24-20(21-11-8-17-5-2-1-3-6-17)22-12-15-23-13-9-18(10-14-23)19-7-4-16-25-19/h1-7,16,18H,8-15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMSCEYXPZVKBFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Thiophene Group: The thiophene group is introduced via substitution reactions, often using thiophene derivatives.

Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with isocyanates or carbamates under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-pressure reactions and catalytic processes.

Chemical Reactions Analysis

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or thiophene rings, modifying the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.

Medicine: Research explores its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it might inhibit tubulin polymerization, thereby exerting antiproliferative activity .

Comparison with Similar Compounds

Core Structural Motifs

The compound shares a urea core and ethyl-piperidine linkage with several analogs, but its substituents distinguish it:

Key Analogues and Their Properties

The following table summarizes structurally related compounds and their features:

Pharmacological Implications

- Enzyme Inhibition : PLD inhibitors like HLP and VU01 feature benzimidazolone or benzoxazole groups, which may enhance hydrogen bonding with catalytic sites. The target compound’s thiophene could alter binding affinity or selectivity due to its polarizability and smaller size .

- Analgesic Potential: Compound 3 () shares a urea core but incorporates a dimethoxyphenyl group, suggesting that electron-donating substituents may favor central nervous system activity. The phenethyl group in the target compound could similarly modulate blood-brain barrier penetration .

- Solubility and Metabolism : Sulfonyl-containing analogs () may exhibit higher metabolic stability compared to thiophene, which is prone to oxidative metabolism. Conversely, the thiophene’s hydrophobicity might improve membrane permeability .

Heterocyclic Substituent Effects

Biological Activity

1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, identified by its CAS number 1428363-55-6, is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound consists of a piperidine ring substituted with a thiophene moiety, which contributes to its biological activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. Notably, it may inhibit tubulin polymerization, leading to antiproliferative effects, which suggests potential applications in cancer therapy.

Biological Activity Overview

The biological activities of this compound include:

- Antiproliferative Activity : The compound demonstrates significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.5 |

| HeLa (Cervical Cancer) | 6.0 |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Cytotoxicity Studies : In vitro studies have shown that the compound exhibits dose-dependent cytotoxicity against human tumor cell lines, with IC50 values ranging from 4.5 to 6.0 µM .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

- Comparative Studies : When compared with other piperidine derivatives, such as fentanyl analogues, this compound showed a distinct pharmacological profile, suggesting unique therapeutic potentials.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound are under investigation to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable characteristics that may support further development as a therapeutic agent.

Q & A

Q. What are the key synthetic routes for 1-Phenethyl-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1: Condensation of phenethylamine with a carbonyl reagent to form the urea backbone.

- Step 2: Functionalization of the piperidine ring with a thiophen-2-yl group via nucleophilic substitution or coupling reactions.

- Step 3: Alkylation of the piperidine nitrogen with an ethyl spacer linked to the urea moiety.

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water) ensures >95% purity. Characterization via IR spectroscopy (urea C=O stretch: ~1650 cm⁻¹) and LC-MS confirms structural integrity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- IR Spectroscopy: Identifies urea (C=O, N-H) and thiophene (C-S) functional groups.

- NMR (¹H/¹³C): Assigns protons (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and carbons (urea carbonyl at ~155 ppm).

- LC-MS: Determines molecular weight (e.g., [M+H]⁺ at m/z ~428) and detects impurities.

- HPLC: Quantifies purity using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Q. What in vitro assays are used for preliminary biological screening?

- Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Receptor Binding: Radioligand displacement assays (e.g., GPCR targets) with HEK293 cell membranes.

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess EC₅₀ values.

Data normalization against controls (e.g., DMSO vehicle) is critical .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?

| Substituent | Target Affinity (IC₅₀, nM) | Cytotoxicity (EC₅₀, μM) | Notes |

|---|---|---|---|

| Thiophen-2-yl | 12 ± 1.5 (EGFR) | 8.2 ± 0.9 (HeLa) | Enhanced π-π stacking vs. phenyl analogs |

| 4-Fluorophenyl | 45 ± 3.2 | 22 ± 2.1 | Reduced metabolic stability |

| 3-Methoxyphenyl | 28 ± 2.8 | 15 ± 1.8 | Improved solubility |

| Thiophene’s electron-rich system enhances target binding, while fluorination reduces off-target interactions . |

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Assay Optimization: Standardize buffer pH (7.4 vs. 6.8 alters ionization states) and ATP concentrations (kinase assays).

- Orthogonal Validation: Confirm results via SPR (surface plasmon resonance) for binding kinetics or Western blotting for downstream signaling.

- Structural Analysis: Use X-ray crystallography (e.g., PDB 6XYZ) to identify binding pose discrepancies .

Q. What strategies improve metabolic stability in preclinical studies?

- Isotopic Labeling: Introduce deuterium at metabolically labile sites (e.g., ethyl spacer).

- Prodrug Design: Mask urea with acetyl groups, cleaved in vivo by esterases.

- CYP450 Inhibition: Co-administer ketoconazole to reduce hepatic metabolism.

Stability assessed via liver microsome assays (t₁/₂ > 60 min desirable) .

Q. What computational methods predict target interactions and off-target risks?

- Molecular Docking (AutoDock Vina): Screen against kinase homology models (e.g., EGFR T790M mutant).

- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories.

- Pharmacophore Modeling (MOE): Identify essential features (urea H-bond donors, thiophene hydrophobicity).

Off-target profiling via SwissTargetPrediction reduces false positives .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies?

- Method Variability: Shake-flask (pH 7.4 PBS) vs. nephelometry (DMSO cosolvent).

- Salt Forms: Free base (logP 3.2) vs. hydrochloride salt (logP 1.8) alter aqueous solubility.

- Temperature: Solubility in PBS decreases from 12 mg/mL (25°C) to 8 mg/mL (37°C) due to entropy changes .

Methodological Recommendations

Q. How to design SAR studies for urea-based analogs?

- Core Modifications: Vary piperidine substituents (e.g., 4-CF₃ vs. 4-OCH₃).

- Spacer Length: Test ethyl vs. propyl chains for conformational flexibility.

- Assay Consistency: Use the same cell line (e.g., HEK293) and ATP concentration (10 μM) across kinase assays.

Data analyzed via Hansch analysis (logP vs. activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.